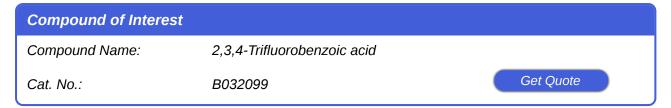


Spectral Data Analysis of 2,3,4-Trifluorobenzoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2,3,4- Trifluorobenzoic acid**, a compound of interest in various chemical and pharmaceutical research domains. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details the experimental methodologies for data acquisition, and includes visualizations to aid in the interpretation and application of this information.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the NMR, IR, and mass spectra of **2,3,4-Trifluorobenzoic acid**.

NMR Spectroscopy Data

Table 1: 1H NMR Spectral Data for 2,3,4-Trifluorobenzoic Acid

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
10.5 - 13.0	Broad Singlet	-	-СООН
7.85 - 7.95	Multiplet	-	H-6
7.20 - 7.30	Multiplet	-	H-5



Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration.

Table 2: 13C NMR Spectral Data for 2,3,4-Trifluorobenzoic Acid

Chemical Shift (δ) ppm	Assignment
165.4	C=O
155.1 (ddd)	C-4
150.2 (ddd)	C-2
142.9 (ddd)	C-3
125.8 (d)	C-6
118.9 (dd)	C-5
114.2 (dd)	C-1

Note: The multiplicities (ddd: doublet of doublet of doublets, dd: doublet of doublets, d: doublet) are due to C-F coupling.

Table 3: 19F NMR Spectral Data for 2,3,4-Trifluorobenzoic Acid

Chemical Shift (δ) ppm	Assignment
-134.5	F-4
-148.2	F-2
-160.7	F-3

Note: ¹⁹F NMR data for **2,3,4-Trifluorobenzoic acid** is not widely available in public repositories. The presented data is based on typical values for similar fluorinated benzoic acids and should be confirmed experimentally.

Infrared (IR) Spectroscopy Data

Table 4: Key IR Absorption Bands for 2,3,4-Trifluorobenzoic Acid[1]



Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid dimer)
1710	Strong	C=O stretch (Carboxylic acid)
1625, 1580, 1480	Medium-Strong	C=C stretch (Aromatic ring)
1300	Medium	C-O stretch
1200-1000	Strong	C-F stretch
930	Medium, Broad	O-H bend (out-of-plane)

Mass Spectrometry (MS) Data

Table 5: Mass Spectrum of 2,3,4-Trifluorobenzoic Acid (Electron Ionization)[2][3]

m/z	Relative Intensity (%)	Assignment
176	100	[M] ⁺ (Molecular Ion)
159	85	[M-OH]+
131	50	[M-COOH]+
111	20	[C ₅ H ₂ F ₂] ⁺
101	15	[C₅HF₂]+

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectral data presented above. Specific parameters may need to be optimized based on the instrumentation and sample purity.

NMR Spectroscopy

A sample of **2,3,4-Trifluorobenzoic acid** (typically 5-20 mg for ¹H and ¹⁹F NMR, and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5



mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ may be used. Spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for one-dimensional spectra.

Infrared (IR) Spectroscopy

For solid-state analysis, the KBr pellet method is typically employed. A small amount of finely ground **2,3,4-Trifluorobenzoic acid** (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.[1]

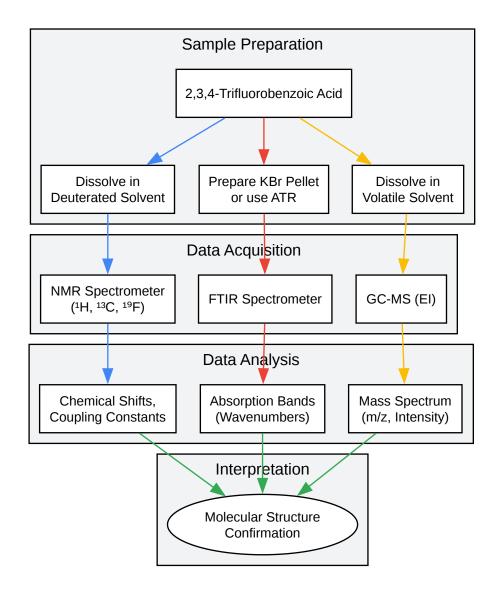
Mass Spectrometry

Mass spectral data is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source. A dilute solution of **2,3,4-Trifluorobenzoic acid** in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC, where it is vaporized and separated from any impurities. The eluted compound then enters the mass spectrometer, where it is ionized by a beam of high-energy electrons (typically 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.[2][3]

Visualizations

The following diagrams illustrate key workflows and relationships in the spectral analysis of **2,3,4-Trifluorobenzoic acid**.





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Figure 1. General workflow for the spectral analysis of **2,3,4-Trifluorobenzoic acid**. **Figure 2.** Correlation of the molecular structure with key features in the spectral data.

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